molecular formula C20H16FN3O B2439304 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one CAS No. 1202997-42-9

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one

Cat. No. B2439304
CAS RN: 1202997-42-9
M. Wt: 333.366
InChI Key: PYRLHVMTXGAYME-UHFFFAOYSA-N
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Description

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one, also known as FIIN-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Unusual Synthesis Mechanisms

    An unusual synthesis pathway involving the reaction of 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole with 1-methylpiperidinamine was observed in the formation of a compound similar to the one , demonstrating complex chemical behavior and potential for unique synthesis methods (Jha, 2005).

  • Synthesis from O-Phenylenediamine

    Synthesis of related compounds like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine has been studied, indicating the viability of using such precursors for synthesizing similar complex molecules (Huang Jin-qing, 2009).

  • Synthesis for Antioxidant Activities

    Novel benzimidazole derivatives, including those similar to the query compound, have been synthesized and evaluated for their antioxidant properties, indicating the compound's potential application in this area (Alp et al., 2015).

Biomedical Applications

  • Anticancer Agent Synthesis

    Synthesis and evaluation of compounds similar to the query molecule have been explored for potential use as anticancer agents, indicating the compound's relevance in cancer treatment research (Penthala et al., 2011).

  • Antimicrobial and Antifungal Activities

    Studies have focused on the synthesis of benzimidazole derivatives for antimicrobial and antifungal applications, suggesting the potential of the compound for similar uses (Desai et al., 2011).

Material Science and Chemistry

  • Electrochemical Behavior

    Research on alkylated 2-(2′-quinolylbenzimidazole) complexes, closely related to the compound , reveals insights into their electrochemical behavior, which could be relevant for applications in material science and chemistry (Hanson & Warren, 2018).

  • Fluorescent Probe Synthesis

    The compound's structural analogs have been synthesized as potential fluorescent probes for imaging, suggesting applications in molecular imaging and diagnostics (R. Iwata et al., 2000).

Pharmacokinetics and Drug Development

  • Pharmacokinetics of Analog Compounds

    Studies on compounds structurally related to the query compound have explored their pharmacokinetics, distribution, and potential as anti-fibrosis drugs, highlighting the importance of such compounds in drug development (Y. W. Kim et al., 2008).

  • Potential in Anaplastic Lymphoma Kinase Inhibitors

    Research on novel anaplastic lymphoma kinase inhibitors structurally similar to the compound has been conducted, indicating its potential application in cancer treatment (Teffera et al., 2013).

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-23-12-6-8-15(20(23)25)19-22-17-10-4-5-11-18(17)24(19)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLHVMTXGAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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